Methyl 4-bromo-3-cyano-5-hydroxybenzoate

Chemical procurement Quality control Regioisomer identity

This compound addresses the critical need for a regiospecific benzoate scaffold where the phenolic hydroxyl remains fully available for intermolecular hydrogen bonding. Unlike the 2-hydroxy positional isomer (CAS 1805099-23-3), the 3-cyano-5-hydroxy-4-bromo substitution pattern prevents intramolecular chelation with the ester carbonyl, maximizing target engagement in fragment-based drug discovery. - Activated aryl bromide at C-4 benefits from dual electron-withdrawal by meta-cyano (σₘ = +0.56) and meta-hydroxy groups, enabling milder Suzuki coupling conditions with reduced catalyst loading. - Methyl ester provides a selective hydrolytic lability window (~1.5-2.5× faster than ethyl ester) for orthogonal deprotection strategies. - Certified NLT 98% purity under ISO quality systems ensures consistent stoichiometry across all downstream transformations.

Molecular Formula C9H6BrNO3
Molecular Weight 256.05 g/mol
CAS No. 1805578-69-1
Cat. No. B1412515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-3-cyano-5-hydroxybenzoate
CAS1805578-69-1
Molecular FormulaC9H6BrNO3
Molecular Weight256.05 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C(=C1)O)Br)C#N
InChIInChI=1S/C9H6BrNO3/c1-14-9(13)5-2-6(4-11)8(10)7(12)3-5/h2-3,12H,1H3
InChIKeyCPHYFGXUUKHONR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Bromo-3-Cyano-5-Hydroxybenzoate: Structure & Procurement Baseline


Methyl 4-bromo-3-cyano-5-hydroxybenzoate (CAS 1805578-69-1) is a trisubstituted benzoate ester building block with molecular formula C₉H₆BrNO₃ and molecular weight 256.05 g/mol . The compound features a unique 1,2,3,5-tetrasubstituted benzene core carrying a C-1 methyl ester, C-3 cyano, C-4 bromo, and C-5 hydroxy group—a specific regioisomer within a family of cyano-hydroxy-bromo benzoate positional isomers. It is commercially available from multiple specialty chemical suppliers with typical certified purity of ≥98% (NLT 98%) under ISO quality systems . The MDL identifier is MFCD28735707 [1]. This compound serves as a versatile intermediate for medicinal chemistry and agrochemical synthesis, where the precise spatial arrangement of electron-withdrawing (CN, Br) and electron-donating (OH) substituents governs its reactivity profile in cross-coupling, nucleophilic aromatic substitution, and subsequent derivatization pathways.

Regioisomer identity control: Specified 3-cyano-5-hydroxy-4-bromo substitution pattern with certified NLT 98% purity for SAR studies requiring precise spatial arrangement of electron-withdrawing and electron-donating groups.
Electronically activated aryl bromide: Meta-cyano and meta-hydroxy groups enhance electrophilicity at C-4 bromine, supporting palladium-catalyzed cross-coupling under mild conditions.
Orthogonal ester protection strategy: Methyl ester provides a distinct hydrolytic lability window relative to ethyl or tert-butyl esters, enabling selective deprotection in multi-step synthesis.

Methyl 4-Bromo-3-Cyano-5-Hydroxybenzoate: Incompatibility with Isomers and Analogs


Within the family of bromo-cyano-hydroxy benzoate esters, the precise ring substitution pattern dictates both physicochemical properties and synthetic reactivity in ways that preclude casual interchange . Positional isomers—including Methyl 4-bromo-5-cyano-2-hydroxybenzoate (CAS 1805099-23-3) and Methyl 4-bromo-2-cyano-5-hydroxybenzoate (CAS 1805597-29-8)—differ in the adjacency relationships between the hydroxy, cyano, and bromo groups, altering intramolecular hydrogen bonding capacity, acidity (pKa of the phenolic OH), and electronic activation/deactivation of the aryl bromide toward palladium-catalyzed cross-coupling . Similarly, substituting the methyl ester for an ethyl ester (Ethyl 4-bromo-3-cyano-5-hydroxybenzoate) or the free carboxylic acid (CAS 1805417-11-1) changes the hydrolytic stability, lipophilicity, and compatibility with downstream synthetic sequences employing orthogonal ester deprotection strategies. These differences are not cosmetic; they determine whether a given synthetic route succeeds or fails at the coupling, deprotection, or functional group interconversion step.

Target
Methyl 4-bromo-3-cyano-5-hydroxybenzoate
5-OH free phenolic group; 3-CN meta to Br; no intramolecular H-bond with ester carbonyl; distinct cross-coupling activation pattern.
Positional Isomer
Methyl 4-bromo-5-cyano-2-hydroxybenzoate
2-OH forms intramolecular H-bond with ester; CN para to ester alters electronic activation at bromine; different MDL identifier and SMILES.
Target
Methyl ester form
Hydrolyzes ~1.5–2.5× faster than ethyl ester under alkaline conditions; stable under mild acidic conditions; orthogonal to tert-butyl esters.
Analog
Free acid or ethyl ester analogs
Free acid (CAS 1805417-11-1) carries ionizable COOH complicating anhydrous coupling; ethyl ester resists deprotection relative to methyl.
Similar product does not mean interchangeable product. Regioisomer substitution introduces uncontrolled variables that may invalidate SAR data. Ester form shifts hydrolytic stability and may require re-optimization of deprotection sequences.

Methyl 4-Bromo-3-Cyano-5-Hydroxybenzoate: Quantitative Differentiation vs. Analogs


Regioisomer Purity and Structural Identity

The target compound is certified at NLT 98% purity under ISO quality systems , with unambiguous regioisomer identity confirmed by the MDL identifier MFCD28735707. In contrast, the closest positional isomer Methyl 4-bromo-5-cyano-2-hydroxybenzoate (CAS 1805099-23-3) carries a distinct MDL identifier and exhibits a different SMILES string (COC(=O)c1cc(C#N)c(Br)cc1O vs. COC(=O)c1cc(O)c(Br)c(C#N)c1 for the target), confirming a fundamentally different connectivity pattern that alters the hydrogen-bonding network and electronic properties of the aromatic ring . For procurement, selecting the incorrect regioisomer introduces an uncontrolled variable that invalidates structure-activity relationship (SAR) studies.

Regioisomer Identity
Head-to-head
Target: MDL MFCD28735707; SMILES COC(=O)c1cc(O)c(Br)c(C#N)c1; CAS 1805578-69-1; NLT 98% purity under ISO quality system.
Positional isomer: MDL MFCD28735704; CAS 1805099-23-3; SMILES COC(=O)c1cc(C#N)c(Br)cc1O; substitution pattern inversion at positions 2/3 and 5.
Distinct chemical entities with different reactivity and biological profiles; structural identity requires verification at procurement.
Certified purity and MDL identifier provide unambiguous regioisomer confirmation for SAR integrity.
Chemical procurement Quality control Regioisomer identity

Ester Hydrolytic Stability: Methyl vs. Ethyl vs. Free Acid

The methyl ester form (target compound) provides a balance of hydrolytic stability and ease of deprotection that differs quantitatively from the ethyl ester and free acid analogs. Methyl esters of substituted benzoic acids undergo alkaline hydrolysis approximately 1.5–2.5× faster than their ethyl ester counterparts due to reduced steric hindrance at the carbonyl carbon, as established by classic linear free-energy relationship studies on para-substituted benzoate esters [1]. The 3-cyano group (Hammett σₘ = +0.56) further activates the ester carbonyl toward nucleophilic attack relative to unsubstituted benzoate esters. The free acid analog (4-Bromo-3-cyano-5-hydroxybenzoic acid, CAS 1805417-11-1) carries an ionizable carboxylic acid group (estimated pKa ~3.0–3.5) that complicates purification and coupling reactions requiring anhydrous or non-acidic conditions .

Ester Hydrolysis Rate
Class-level
Methyl ester hydrolyzes ~1.5–2.5× faster than ethyl ester
Supports selective deprotection strategy in multi-step synthesis; 3-CN group (σₘ +0.56) further activates ester carbonyl toward nucleophilic attack.
Class-level inference from para-substituted benzoate ester hydrolysis kinetics; confirm under specific reaction conditions.
Synthetic chemistry Protecting group strategy Ester hydrolysis

Bromine Cross-Coupling: Cyano Group Activation

The reactivity of the C-4 bromine atom in palladium-catalyzed cross-coupling reactions is electronically modulated by the adjacent substituents. The 3-cyano group (Hammett σₘ = +0.56) exerts a medium-strength electron-withdrawing effect that increases the electrophilicity of the C-4 position, facilitating oxidative addition of Pd(0) into the C–Br bond relative to a bromobenzene lacking the cyano group. The 5-hydroxy group (σₘ = +0.12) provides a weaker additional activation. In contrast, in the positional isomer Methyl 4-bromo-5-cyano-2-hydroxybenzoate, the cyano group is para to the ester rather than meta to the bromine, altering the electronic activation pattern at the bromine-bearing carbon . The substitution pattern of the target compound places the bromine in a uniquely activated environment: ortho to the hydroxy group (potential for directed ortho-metalation alternative), meta to the cyano group (electronic activation), and meta to the ester (moderate deactivation balanced by CN activation) [1].

Oxidative Addition Activation
Class-level
Cumulative Σσₘ ≈ +0.68 at C-4 bromine
Reported electronic activation context: 3-CN (σₘ +0.56) and 5-OH (σₘ +0.12) enhance electrophilicity at C-4 Br, potentially enabling milder Suzuki-Miyaura coupling conditions.
Based on Hammett LFER for Pd(0) oxidative addition to aryl bromides; experimental validation of coupling rates recommended.
Suzuki-Miyaura coupling Palladium catalysis Aryl bromide reactivity

Intramolecular Hydrogen Bonding: Regioisomer Comparison

In the target compound, the 5-hydroxy and 4-bromo groups are ortho to each other, while the 3-cyano group is meta to the hydroxy group. This arrangement precludes the strong intramolecular hydrogen bond that forms in the 2-hydroxy positional isomer (Methyl 4-bromo-5-cyano-2-hydroxybenzoate), where the 2-OH can form a six-membered intramolecular hydrogen bond with the ester carbonyl . The absence of this intramolecular H-bond in the target compound results in: (a) a higher effective phenolic pKa (~8.5–9.0 estimated) compared to the 2-hydroxy isomer (pKa depressed by ~1–2 units due to H-bond stabilization of the conjugate base), (b) greater solvent-exposed H-bond donor capacity for intermolecular interactions with biological targets, and (c) distinct chromatographic retention behavior. The methyl ester analog of the closely related compound Methyl 4-bromo-3-cyano-5-(hydroxymethyl)benzoate has a computed XLogP3-AA of 1.3; the target compound with a phenolic OH (rather than –CH₂OH) at C-5 is estimated to have XLogP3-AA approximately 1.0–1.2, reflecting the greater polarity of the phenolic hydroxyl [1].

Intramolecular H-Bonding
Class-level
Target (5-OH): No intramolecular H-bond with ester; estimated pKa ~8.5–9.0; estimated XLogP3-AA ~1.0–1.2; exposed H-bond donor.
2-OH isomer: Six-membered intramolecular H-bond with ester carbonyl; pKa depressed by ~1–2 units; reduced solvent-exposed H-bond donor capacity.
Differential H-bonding profile impacts chromatographic behavior, phase partitioning, and availability of phenolic OH for target engagement in fragment-based screens.
pKa and XLogP3-AA estimated by class analogy; confirm experimentally for specific application context.
Intramolecular hydrogen bonding Conformational analysis Physicochemical properties

Methyl 4-Bromo-3-Cyano-5-Hydroxybenzoate: Key Application Scenarios


Fragment-Based Drug Discovery with Free Phenolic OH

When a fragment library or SAR campaign requires a benzoate scaffold with an exposed, non-chelated phenolic hydroxyl capable of donating an intermolecular hydrogen bond to a protein target, the 3-cyano-5-hydroxy-4-bromo substitution pattern of this compound is mechanistically preferred over the 2-hydroxy positional isomer (CAS 1805099-23-3), where the 2-OH is intramolecularly hydrogen-bonded to the ester carbonyl and less available for target engagement . The estimated XLogP3-AA of ~1.0–1.2 places this fragment in the optimal lipophilicity range for ligand-efficient lead matter (Rule of Three compliance), while the 3-cyano group provides a strong electron-withdrawing substituent for tuning aromatic ring electronics without adding excessive molecular weight [1].

Suzuki-Miyaura Cross-Coupling of Activated Aryl Bromide

For palladium-catalyzed cross-coupling reactions where an activated aryl bromide is required, the target compound's C-4 bromine benefits from electron-withdrawal by the meta-cyano group (σₘ = +0.56) and the meta-hydroxy group (σₘ = +0.12), making it a more reactive electrophilic partner than unsubstituted methyl 4-bromobenzoate . This activation can translate to milder coupling conditions (lower catalyst loading, reduced temperature) and improved yields when coupling sterically hindered or electron-rich boronic acids. The methyl ester remains intact under standard Suzuki conditions, allowing subsequent orthogonal deprotection.

Orthogonal Ester Protection in Multi-Step Synthesis

In synthetic routes employing multiple ester protecting groups, the methyl ester of this compound offers a distinct hydrolytic lability window relative to ethyl or tert-butyl esters present elsewhere in the molecule. Based on class-level hydrolysis kinetics of para-substituted benzoate esters, the methyl ester hydrolyzes approximately 1.5–2.5× faster than the corresponding ethyl ester under alkaline conditions . This enables selective deprotection in the presence of ethyl ester functionalities. The certified NLT 98% purity under ISO quality systems ensures consistent stoichiometry in subsequent transformations [1].

Agrochemical Intermediate: Cyano Group as Synthetic Handle

The 3-cyano group serves as a versatile synthetic precursor that can be chemoselectively reduced to the aminomethyl group, hydrolyzed to the carboxamide or carboxylic acid, or converted to tetrazole via [3+2] cycloaddition—all transformations that are compatible with the orthogonal methyl ester and aryl bromide functionalities. The meta relationship of the cyano group to the ester and its positioning ortho to bromine creates a unique three-dimensional pharmacophore topology that is not accessible from the 2-cyano or 5-cyano positional isomers, providing differentiated intellectual property space for agrochemical lead generation .

Application
Selection Property
Validation Focus
Fragment-based screening with free phenolic OH
Exposed, non-chelated 5-OH hydrogen-bond donor; Rule-of-Three compliant lipophilicity range
Confirm intermolecular H-bond donor availability vs. 2-OH isomer; verify XLogP3-AA experimentally for fragment library profiling
Suzuki-Miyaura cross-coupling of activated aryl bromide
Electron-deficient C-4 bromine with cumulative Σσₘ ≈ +0.68 from meta substituents
Benchmark coupling efficiency under mild conditions; compare reactivity against unactivated methyl 4-bromobenzoate
Orthogonal ester protection in multi-step synthesis
Methyl ester hydrolytic lability: ~1.5–2.5× faster than ethyl ester under alkaline conditions
Validate selective deprotection in presence of ethyl or tert-butyl ester groups; confirm integrity of 3-CN and 5-OH under chosen conditions
Agrochemical intermediate with cyano synthetic handle
3-CN group convertible to aminomethyl, carboxamide, carboxylic acid, or tetrazole; meta topology distinct from 2-CN or 5-CN isomers
Confirm chemoselective cyano transformation compatibility with intact methyl ester and C-4 bromine; verify differentiated IP space vs. positional isomers
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